N-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a structurally complex molecule featuring a thiazolo[4,5-d]pyrimidin core, a sulfanyl acetamide moiety, and substituted aromatic/heterocyclic groups. Its molecular formula is C₂₅H₂₆N₆O₃S, with a molar mass of 490.58 g/mol (exact analogs may vary slightly depending on substituents) .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S2/c1-5-28-21(30)19-20(25-22(32-19)27-11-9-14(2)10-12-27)26-23(28)31-13-17(29)24-18-15(3)7-6-8-16(18)4/h6-8,14H,5,9-13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWXDJWAZUUICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that have been the subject of various studies. This article reviews its biological activity, synthesizing findings from multiple sources and presenting relevant data tables and case studies.
Compound Overview
Chemical Properties:
- CAS Number: 1207035-14-0
- Molecular Formula: C23H29N5O2S2
- Molecular Weight: 471.6 g/mol
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections summarize key findings from research studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Screening Studies : A drug library screening identified this compound as a potential anticancer agent against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival .
- Case Study : In a multicellular spheroid model, the compound demonstrated a dose-dependent reduction in cell viability, indicating its effectiveness in penetrating tumor microenvironments and exerting cytotoxic effects on cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays:
- Antibacterial Testing : Preliminary tests have revealed that derivatives of this compound possess broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Fungal Inhibition : The compound was also evaluated for antifungal activity against common strains, showing effective inhibition at low concentrations .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazolo-pyrimidine moiety may play a crucial role in modulating enzyme activities involved in cellular proliferation and apoptosis.
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 4-methylpiperidin-1-yl group may enhance lipophilicity and membrane permeability compared to piperazine derivatives (e.g., compound 7g) , while the ethyl group could stabilize metabolic degradation.
Functional Similarity and Virtual Screening Approaches
Advanced computational methods have been employed to identify functionally similar compounds:
- ChemGPS-NP : This model outperforms traditional structural similarity metrics by mapping compounds into a multidimensional chemical space, enabling identification of analogs with divergent structures but similar bioactivity . For example, the target compound may cluster with piperidine-containing antibacterials despite differing cores.
- Molecular Fingerprints and Tanimoto Coefficients : Structural similarity metrics (e.g., Tanimoto) often fail to capture functional parallels. However, hybrid approaches combining fingerprints with biological data (e.g., Similarity Ensemble Approach (SEA) ) improve predictions .
- Machine Learning Models : XGBoost-based models (RMSE: 9.091 K, R²: 0.928 in superconductors ) could be adapted to predict the target compound’s physicochemical properties, though domain-specific validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
